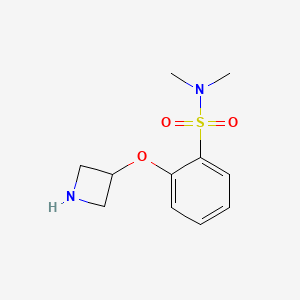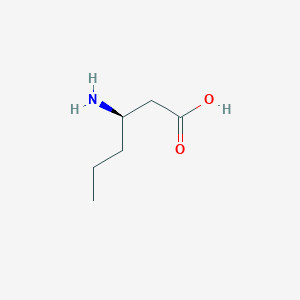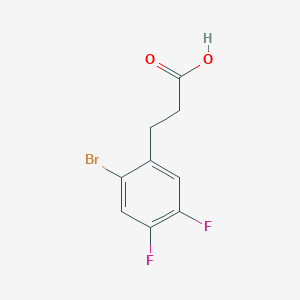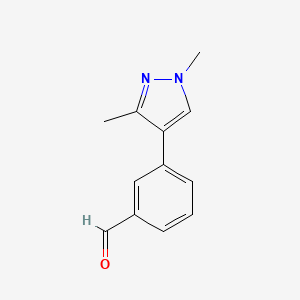
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound that features a piperidine ring substituted with a fluorine atom and a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-fluoropiperidine with benzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom and amine groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring and amine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)benzene-1,2-diamine: Similar structure but lacks the fluorine atom.
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: Contains a methyl group instead of a fluorine atom.
4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the piperidine ring
Uniqueness
The presence of the fluorine atom in 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
Molecular Formula |
C11H16FN3 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16FN3/c12-8-3-5-15(6-4-8)9-1-2-10(13)11(14)7-9/h1-2,7-8H,3-6,13-14H2 |
InChI Key |
FIQYEORLIGRFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)










![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)
